molecular formula C18H18O4 B024831 4,4'-Bis(2,3-epoxypropoxy)biphenyl CAS No. 2461-46-3

4,4'-Bis(2,3-epoxypropoxy)biphenyl

Cat. No.: B024831
CAS No.: 2461-46-3
M. Wt: 298.3 g/mol
InChI Key: OZRVXYJWUUMVOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis(2,3-epoxypropoxy)biphenyl typically involves the reaction of 4,4’-dihydroxybiphenyl with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which is then converted to the final product .

Industrial Production Methods: In industrial settings, the production of 4,4’-Bis(2,3-epoxypropoxy)biphenyl follows a similar synthetic route but is scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis(2,3-epoxypropoxy)biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 4,4’-Bis(2,3-epoxypropoxy)biphenyl is unique due to its specific structure, which imparts excellent mechanical strength and chemical resistance to the materials it forms. Its ability to undergo various chemical reactions makes it a versatile compound in both industrial and research applications .

Properties

IUPAC Name

2-[[4-[4-(oxiran-2-ylmethoxy)phenyl]phenoxy]methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O4/c1-5-15(19-9-17-11-21-17)6-2-13(1)14-3-7-16(8-4-14)20-10-18-12-22-18/h1-8,17-18H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZRVXYJWUUMVOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)OCC4CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90947511
Record name 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90837-23-3, 2461-46-3
Record name YL 6121
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90837-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2′-[[1,1′-Biphenyl]-4,4′-diylbis(oxymethylene)]bis[oxirane]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2461-46-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Bis(2,3-epoxypropoxy)biphenyl
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002461463
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(oxymethylene)]bis(oxirane)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90947511
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-bis(2,3-epoxypropoxy)biphenyl
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.017.779
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural significance of 4,4'-Bis(2,3-epoxypropoxy)biphenyl and how does it influence its applications?

A1: this compound is a bifunctional epoxy resin characterized by a rigid-rod structure due to the presence of the biphenyl group. [] This rigid backbone contributes to its desirable thermal and mechanical properties, making it suitable for high-performance applications. [] For instance, it has been explored as a component in copper-clad laminates, where its rigidity enhances the laminate's dimensional stability and mechanical strength. []

Q2: How does this compound behave when reacted with different curing agents?

A2: The reactivity of this compound can be tailored by selecting specific curing agents. Studies have shown that its reaction with unsymmetrical diacids can be controlled to achieve desired polymer structures. [] The choice of diacid influences the reactivity and ultimately dictates the final polymer architecture. Additionally, when cured with cyanate ester hardeners like 2,2’-bis(4-cyanatophenyl) propane (AroCy B10), this compound exhibits superior thermal properties compared to more flexible epoxy resins. []

Q3: Can this compound be used to create liquid crystalline thermosets?

A3: Yes, research indicates that this compound itself exhibits liquid crystalline behavior, forming a nematic mesophase. [] This characteristic enables the creation of liquid crystalline thermosets (LCTs) when cured with appropriate aromatic diamines. [] The choice of diamine is crucial, as it influences the formation of the mesophase and the final properties of the LCT.

Q4: How do multiwalled carbon nanotubes (CNTs) affect the curing behavior of this compound based nanocomposites?

A4: The incorporation of functionalized multiwalled carbon nanotubes (CNTs) into a this compound/ DDS (4,4′-diamino-diphenyl sulfone) system significantly impacts the curing kinetics. [] Studies demonstrate that the presence of functionalized CNTs accelerates the curing process, leading to a lower activation energy for the reaction. [] This accelerating effect is attributed to the high thermal conductivity of the CNTs and the aligned liquid crystalline epoxy resin. []

Q5: Are there any analytical techniques commonly employed to study this compound-based materials?

A5: Several analytical techniques are employed to characterize this compound and its resulting polymers. 13C NMR spectroscopy is particularly useful in monitoring the reaction progress and analyzing the structure of the synthesized polyesters. [] Other techniques, including Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Mechanical Analysis (DMA), are crucial for studying the thermal and mechanical properties of the cured materials. []

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